molecular formula C19H23N3O B11108360 N-methyl-N-[4-(1-methyl-9H-beta-carbolin-4-yl)butyl]acetamide

N-methyl-N-[4-(1-methyl-9H-beta-carbolin-4-yl)butyl]acetamide

Cat. No.: B11108360
M. Wt: 309.4 g/mol
InChI Key: BCCCBOFRSPINSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[4-(1-methyl-9H-beta-carbolin-4-yl)butyl]acetamide is a synthetic compound belonging to the class of beta-carbolines. Beta-carbolines are a group of alkaloids with a pyridoindole structure, known for their diverse biological activities. This compound is of particular interest due to its potential neuroprotective, cognitive-enhancing, and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[4-(1-methyl-9H-beta-carbolin-4-yl)butyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[4-(1-methyl-9H-beta-carbolin-4-yl)butyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-[4-(1-methyl-9H-beta-carbolin-4-yl)butyl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other beta-carboline derivatives.

    Biology: Studied for its neuroprotective effects and ability to enhance cognitive functions.

    Medicine: Investigated for its potential anti-cancer properties and as a treatment for neurodegenerative diseases like Parkinson’s disease.

Mechanism of Action

The mechanism of action of N-methyl-N-[4-(1-methyl-9H-beta-carbolin-4-yl)butyl]acetamide involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[4-(1-methyl-9H-beta-carbolin-4-yl)butyl]acetamide is unique due to its specific substitution pattern, which enhances its neuroprotective and cognitive-enhancing properties compared to other beta-carbolines. Its ability to stimulate the expression of neurotrophic factors and inhibit MAO activity makes it a promising candidate for the treatment of neurodegenerative diseases and cancer .

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

N-methyl-N-[4-(1-methyl-9H-pyrido[3,4-b]indol-4-yl)butyl]acetamide

InChI

InChI=1S/C19H23N3O/c1-13-19-18(16-9-4-5-10-17(16)21-19)15(12-20-13)8-6-7-11-22(3)14(2)23/h4-5,9-10,12,21H,6-8,11H2,1-3H3

InChI Key

BCCCBOFRSPINSB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1NC3=CC=CC=C32)CCCCN(C)C(=O)C

Origin of Product

United States

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